molecular formula C10H14N2O B13152939 N-[3-(aminomethyl)phenyl]-N-methylacetamide CAS No. 849095-07-4

N-[3-(aminomethyl)phenyl]-N-methylacetamide

Cat. No.: B13152939
CAS No.: 849095-07-4
M. Wt: 178.23 g/mol
InChI Key: DPMYETDSKOTDPX-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]-N-methylacetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetamide, featuring a phenyl ring substituted with an aminomethyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide typically involves the reaction of 3-(aminomethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-(aminomethyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent unwanted side reactions.

    Procedure: The 3-(aminomethyl)aniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-N-methylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide, which plays a role in inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(aminomethyl)phenyl]-N,N-dimethylamine: Similar structure but with two methyl groups on the nitrogen atom.

    N-[3-(aminomethyl)benzyl]acetamidine: Contains a benzyl group instead of a phenyl group.

Uniqueness

N-[3-(aminomethyl)phenyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

849095-07-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylacetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12(2)10-5-3-4-9(6-10)7-11/h3-6H,7,11H2,1-2H3

InChI Key

DPMYETDSKOTDPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)CN

Origin of Product

United States

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